molecular formula C28H28N2O5 B14954664 3-hydroxy-1-(3-methoxypropyl)-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(3-methoxypropyl)-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14954664
M. Wt: 472.5 g/mol
InChI Key: IAESIZYQIWVWTB-LCUIJRPUSA-N
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Description

3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, benzoyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the benzoyl group yields an alcohol .

Scientific Research Applications

3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H28N2O5

Molecular Weight

472.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-[(2-methylphenyl)methoxy]phenyl]methylidene]-1-(3-methoxypropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C28H28N2O5/c1-19-6-3-4-7-22(19)18-35-23-10-8-21(9-11-23)26(31)24-25(20-12-14-29-15-13-20)30(16-5-17-34-2)28(33)27(24)32/h3-4,6-15,25,31H,5,16-18H2,1-2H3/b26-24-

InChI Key

IAESIZYQIWVWTB-LCUIJRPUSA-N

Isomeric SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCCOC)C4=CC=NC=C4)/O

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC=NC=C4)O

Origin of Product

United States

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